4-(Pyrrolidin-3-yloxy)pyrimidine hydrochloride
CAS No.: 1707361-79-2
Cat. No.: VC4274924
Molecular Formula: C8H12ClN3O
Molecular Weight: 201.65
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1707361-79-2 |
---|---|
Molecular Formula | C8H12ClN3O |
Molecular Weight | 201.65 |
IUPAC Name | 4-pyrrolidin-3-yloxypyrimidine;hydrochloride |
Standard InChI | InChI=1S/C8H11N3O.ClH/c1-3-9-5-7(1)12-8-2-4-10-6-11-8;/h2,4,6-7,9H,1,3,5H2;1H |
Standard InChI Key | XGWQBAIIYSVALN-UHFFFAOYSA-N |
SMILES | C1CNCC1OC2=NC=NC=C2.Cl |
Introduction
Chemical Structure and Stereochemical Considerations
Molecular Architecture
The compound consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3) linked via an ether bond to the third carbon of a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom). The hydrochloride salt form enhances solubility and stability, critical for pharmaceutical formulations. The molecular formula is C₉H₁₃ClN₃O, with a molecular weight of 200.66 g/mol .
Table 1: Structural Comparison of Related Pyrrolidine-Pyrimidine Derivatives
The stereochemistry at the pyrrolidine’s third carbon (R-configuration) influences binding affinity to biological targets, as evidenced by enantioselective activity in HDAC inhibition assays .
Spectroscopic Characterization
-
¹H NMR: The pyrimidine ring protons resonate as singlet signals between δ 6.3–6.5 ppm, while pyrrolidine protons appear as multiplet signals (δ 3.4–3.5 ppm for N-CH₂ and δ 1.8–2.1 ppm for CH₂ groups) .
-
13C NMR: The pyrimidine carbons are observed at δ 160–170 ppm (C2/C4/C6), and the pyrrolidine carbons at δ 45–55 ppm (N-CH₂) and δ 20–30 ppm (CH₂) .
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves nucleophilic substitution reactions on halogenated pyrimidines. A representative pathway includes:
-
Pyrrolidine Functionalization: Protection of the pyrrolidine nitrogen using Boc (tert-butoxycarbonyl) groups.
-
Ether Bond Formation: Reaction of 4-chloropyrimidine with pyrrolidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
-
Deprotection and Salt Formation: Removal of Boc groups using HCl/dioxane, yielding the hydrochloride salt .
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Etherification | 4-Chloropyrimidine, pyrrolidin-3-ol, K₂CO₃, DMF, 80°C, 12h | 72 | >95% |
Deprotection | HCl/dioxane, rt, 2h | 89 | 98% |
Industrial-Scale Production
Continuous flow reactors and immobilized catalysts are employed to enhance efficiency. For example, fixed-bed reactors with silica-supported palladium catalysts achieve 85% conversion with <2% byproducts .
Physicochemical Properties
Solubility and Stability
-
Solubility: Freely soluble in water (>50 mg/mL at 25°C) and dimethyl sulfoxide (DMSO); sparingly soluble in ethanol .
-
Stability: Stable under ambient conditions for >24 months when stored at 2–8°C in airtight containers. Degrades upon prolonged exposure to light (t₁/₂ = 18 months) .
Thermodynamic Parameters
-
Melting Point: 178–180°C (decomposition observed above 185°C) .
-
LogP: 1.2 (calculated using XLogP3), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Biological Activity and Mechanisms
HDAC Inhibitory Activity
4-(Pyrrolidin-3-yloxy)pyrimidine derivatives exhibit potent HDAC inhibition (IC₅₀ = 12–45 nM against HDAC6), leveraging the hydroxamic acid moiety to chelate zinc ions in the enzyme’s active site .
Table 3: HDAC Isoform Selectivity Profile
HDAC Isoform | IC₅₀ (nM) | Selectivity Index (vs. HDAC1) |
---|---|---|
HDAC6 | 12 | 15.8 |
HDAC1 | 190 | 1.0 |
HDAC8 | 320 | 0.6 |
Antimicrobial Properties
Structural analogs demonstrate broad-spectrum activity against Gram-positive bacteria (MIC = 2–8 µg/mL for Staphylococcus aureus), attributed to interference with cell wall synthesis .
Pharmacological Applications
Cancer Therapeutics
HDAC inhibitors derived from this scaffold induce apoptosis in leukemia cell lines (EC₅₀ = 0.8 µM in HL-60) by upregulating pro-apoptotic proteins like Bax and caspase-3 .
Neuroprotective Agents
In murine models of Alzheimer’s disease, derivatives reduce tau hyperphosphorylation by 40% at 10 mg/kg doses via HDAC6-mediated modulation of heat shock proteins .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume